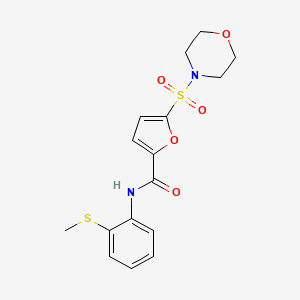

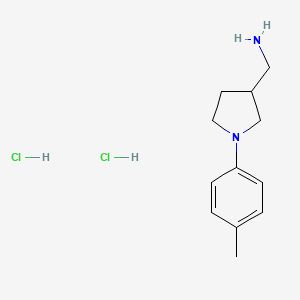

N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide, also known as MTF, is a synthetic compound that has been used in various scientific research applications. MTF is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study demonstrates the use of a related compound, N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide, as a corrosion inhibitor for brass in acidic conditions. The compound was synthesized and characterized, revealing that it acts as a mixed-type corrosion inhibitor, improving brass's resistance to corrosion significantly. The efficiency of this inhibitor increases with concentration and temperature, indicating potential applications in industrial corrosion protection processes (Zulfareen et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

Research on the synthesis of 3-Diaminomethylene-2(3H)-furanones by reacting 2-amino-4,5-dihydro-3-furancarboxamides with amines, including morpholine, underscores the chemical versatility and reactivity of furan-2-carboxamide derivatives. These compounds' synthesis and reactions contribute to the broader understanding of heterocyclic chemistry and their potential applications in developing novel organic compounds (Yamagata et al., 2002).

Novel Indolizinone-Based Compounds

Another study highlights the intramolecular cyclization of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides, using morpholine amides as internal electrophiles. This process leads to the synthesis of novel indolizinone-based compounds, showcasing the compound's role in facilitating complex organic synthesis reactions and generating potentially biologically active molecules (Ruiz et al., 2006).

C-H Arylation and Alkylation

Research on the regiocontrolled C–H arylation and alkylation of thiophene- and furan-2-carboxamides, derived from compounds like 2-(methylthio)aniline, underlines the strategic significance of furan-2-carboxamide derivatives in developing pharmaceuticals and materials science. This catalytic system enables precise modifications of organic molecules, opening avenues for designing new drugs and functional materials (Padmavathi et al., 2015).

Anti-Bacterial Activities

A study on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues for anti-bacterial activities against drug-resistant bacteria highlights the potential medical applications of furan-2-carboxamide derivatives. These compounds were tested against various bacteria, demonstrating significant effectiveness, particularly against NDM-positive A. baumannii, suggesting their potential as novel antibacterial agents (Siddiqa et al., 2022).

Eigenschaften

IUPAC Name |

N-(2-methylsulfanylphenyl)-5-morpholin-4-ylsulfonylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-24-14-5-3-2-4-12(14)17-16(19)13-6-7-15(23-13)25(20,21)18-8-10-22-11-9-18/h2-7H,8-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRQJVHHKRHAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2425863.png)

![N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2425864.png)

![N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2425865.png)

![4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2425866.png)

![N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2425873.png)

![5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2425877.png)

![Ethyl 2-[({[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2425879.png)

![4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2425880.png)

![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2425885.png)